- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373
Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)
96847-52-8 structure
Product Name:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
CAS-Nr.:96847-52-8
MF:C11H10O2
MW:174.195903301239
CID:2257488
Update Time:2023-11-22
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)
- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
-
- Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1
- InChI-Schlüssel: WZGFIZUMKYUMRN-KOLCDFICSA-N
- Lächelt: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P335845-1g |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 1g |
$ 150.00 | 2023-09-06 | ||
| TRC | P335845-10g |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 10g |
$ 1160.00 | 2023-09-06 | ||
| TRC | P335845-1000mg |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 1g |
$150.00 | 2023-05-17 | ||
| TRC | P335845-10000mg |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 10g |
$1160.00 | 2023-05-17 |
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane
Referenz
- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 Solvents: Benzene ; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
1.2 Solvents: Benzene ; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
Referenz
- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; rt
Referenz
- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt
1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux
1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux
Referenz
- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt
1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux
1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux
Referenz
- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt
1.2 30 h, 60 °C
1.2 30 h, 60 °C
Referenz
- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Referenz
- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 150 °C
Referenz
- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified
Referenz
- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials
- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid
- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one
- (S)-Epichlorohydrin
- Allyl phenyldiazoacetate
- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Verwandte Literatur
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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